molecular formula C9H18ClNO B2832798 (5-Aminobicyclo[3.2.1]octan-1-yl)methanol CAS No. 1427704-93-5

(5-Aminobicyclo[3.2.1]octan-1-yl)methanol

Cat. No.: B2832798
CAS No.: 1427704-93-5
M. Wt: 191.7
InChI Key: OYZXETSHAAHLHT-UHFFFAOYSA-N
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Description

(5-Aminobicyclo[3.2.1]octan-1-yl)methanol is a bicyclic compound featuring a unique structure that has garnered interest in various fields of scientific research. This compound consists of a bicyclo[3.2.1]octane core with a methanol group at the 1-position and an amino group at the 5-position. Its distinct structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Aminobicyclo[3.2.1]octan-1-yl)methanol can be achieved through several synthetic routes. One common method involves the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core with high stereocontrol . Another approach is the intramolecular cyclization of suitable precursors, which can yield the desired compound under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-Aminobicyclo[3.2.1]octan-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups. These products can be further utilized in different applications, enhancing the versatility of this compound .

Mechanism of Action

The mechanism of action of (5-Aminobicyclo[3.2.1]octan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the bicyclic core provides a rigid framework that can modulate the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of both methanol and amino groups.

Properties

IUPAC Name

(5-amino-1-bicyclo[3.2.1]octanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-9-3-1-2-8(6-9,7-11)4-5-9/h11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFHAFZKIHTRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(C2)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-(5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)acetamide (3.70 g, 12.8 mmol) in ethanol (30 mL) was added Pd/C (371 mg) and the reaction mixture was hydrogenated at room temperature (1 atm) overnight. The catalyst was then removed by filtration and the filtrate was concentrated under reduced pressure to afford 1.88 g (95%) of the title compound, (5-aminobicyclo[3.2.1]octan-1-yl)methanol as a brown oil. ESI-MS m/z: 156 (M+H)+.
Name
N-(5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)acetamide
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
371 mg
Type
catalyst
Reaction Step One
Yield
95%

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